molecular formula C10H8BrN3O B3261991 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one CAS No. 350578-55-1

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one

Cat. No. B3261991
CAS RN: 350578-55-1
M. Wt: 266.09 g/mol
InChI Key: BJRWYOZPCDLKGK-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as ABPP and has a molecular formula of C12H8BrN3O. ABPP is a pyridazine derivative that contains both an amino group and a bromine atom. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ABPP involves the covalent modification of target proteins. The compound contains a reactive carbonyl group that reacts with the nucleophilic amino acids on the target protein. This covalent modification can result in the inhibition or activation of the target protein, depending on the location of the modification.
Biochemical and Physiological Effects:
ABPP has been shown to have various biochemical and physiological effects. The compound has been demonstrated to inhibit cGAS activity, which can result in the suppression of the immune response. ABPP has also been shown to selectively label proteins that interact with a specific protein of interest, which can aid in the study of protein-protein interactions. Additionally, ABPP has been shown to have potential applications in drug discovery, where it can be used to identify novel targets for drug development.

Advantages and Limitations for Lab Experiments

ABPP has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high yield. ABPP is also highly selective and can be used to label specific proteins of interest. However, the covalent modification of target proteins can result in the inhibition or activation of the target protein, which can complicate the interpretation of results. Additionally, ABPP may have off-target effects, which can lead to false-positive results.

Future Directions

There are several future directions for the study of ABPP. One potential application is the use of ABPP in the study of protein-protein interactions in disease states. ABPP could be used to identify proteins that interact with disease-associated proteins, which could lead to the development of novel therapeutics. Additionally, ABPP could be used in the study of enzyme activity in disease states, which could aid in the development of new drugs. Finally, the synthesis of novel ABPP derivatives could lead to the development of more potent and selective compounds for use in scientific research.

Scientific Research Applications

ABPP has been used in various scientific research applications, including drug discovery, proteomics, and enzyme activity studies. The compound is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a critical role in the immune response. ABPP has also been used in the study of protein-protein interactions, where it has been shown to selectively label proteins that interact with a specific protein of interest.

properties

IUPAC Name

5-amino-4-bromo-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-8(12)10(15)14-13-9(7)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRWYOZPCDLKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one

Synthesis routes and methods

Procedure details

4-Amino-6-phenyl-3(2H)-pyridazinone (prepared by the method of Example 1a), or according to McKillop et al., Heterocycles, 1989, 29(6), 1077) (4.69 g, 25 mmol) and N-bromosuccinimide (4.50 g, 25.3 mmol), suspended in dry acetonitrile (135 ml), was heated at reflux under a nitrogen atmosphere for 6 hours, then allowed to stand at room temperature for 18 hours. The solid was collected by filtration, washed with ethyl acetate (40 ml) and diethyl ether (40 ml), and dried in vacuo at 60° C., to afford the title compound, 6.25 g (94%), as a colourless solid. 1H NMR (400 MHz, DMSO-d6) δ12.93 (1H, s), 7.43 (5H, m), 6.69 (2H, br s); m/e (ES+) 266/268 [MH]+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Heterocycles
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Reaction Step Two
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4.5 g
Type
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Reaction Step Three
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135 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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